molecular formula C7H14ClNO3S B15260432 4-Ethoxypiperidine-1-sulfonyl chloride

4-Ethoxypiperidine-1-sulfonyl chloride

Cat. No.: B15260432
M. Wt: 227.71 g/mol
InChI Key: BPFVLNMFCZSWNT-UHFFFAOYSA-N
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Description

4-Ethoxypiperidine-1-sulfonyl chloride is a specialized chemical reagent designed for research applications, particularly in synthetic and medicinal chemistry. This compound serves as a valuable building block and sulfonylation agent, enabling the introduction of the piperidine-sulfonyl structural motif into target molecules. Its primary research value lies in the exploration and development of new pharmacologically active compounds, where it can be used to synthesize sulfonamide derivatives. The ethoxy functional group on the piperidine ring can influence the compound's electronic properties and steric profile, potentially fine-tuning the solubility and metabolic stability of the resulting molecules. Researchers utilize this reagent to create compound libraries for high-throughput screening against various biological targets. As a sulfonyl chloride, its mechanism of action involves nucleophilic attack on the sulfur atom by amines, leading to the formation of sulfonamides. This reaction is fundamental in constructing molecules that may interact with enzymes or receptors, making it a crucial tool in drug discovery efforts. Handling requires specialized training and appropriate safety equipment. The product is strictly For Research Use Only. Not for human or veterinary use . It is recommended to consult the Safety Data Sheet (SDS) for detailed hazard information. Similar sulfonyl chloride compounds are classified as dangerous goods (UN 2922) and require cold-chain transportation and storage in an inert atmosphere at 2-8°C .

Properties

Molecular Formula

C7H14ClNO3S

Molecular Weight

227.71 g/mol

IUPAC Name

4-ethoxypiperidine-1-sulfonyl chloride

InChI

InChI=1S/C7H14ClNO3S/c1-2-12-7-3-5-9(6-4-7)13(8,10)11/h7H,2-6H2,1H3

InChI Key

BPFVLNMFCZSWNT-UHFFFAOYSA-N

Canonical SMILES

CCOC1CCN(CC1)S(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Direct Chlorosulfonation of 4-Ethoxypiperidine

The most widely reported method involves direct chlorosulfonation of 4-ethoxypiperidine using chlorosulfonic acid (ClSO₃H). The reaction proceeds via electrophilic aromatic substitution, where the piperidine nitrogen acts as a directing group.

Reaction Conditions

  • Reagents : 4-Ethoxypiperidine (1.0 equiv), chlorosulfonic acid (2.5–3.0 equiv)
  • Solvent : Dichloromethane (DCM) or chloroform
  • Temperature : 0–5°C (initial), followed by gradual warming to 25°C
  • Time : 6–12 hours

Mechanistic Pathway

  • Protonation : The piperidine nitrogen protonates, activating the ring for electrophilic attack.
  • Sulfonation : Chlorosulfonic acid introduces the sulfonic acid group at the para position relative to the ethoxy group.
  • Chlorination : Thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) converts the sulfonic acid intermediate to the sulfonyl chloride.

Purification

  • Step 1 : Quench excess ClSO₃H with ice-cold water.
  • Step 2 : Extract with DCM (3 × 50 mL), dry over MgSO₄, and concentrate.
  • Step 3 : Purify via flash chromatography (silica gel, hexane/ethyl acetate 4:1) to yield the product as a colorless liquid (65–72% yield).

Table 1: Optimization of Chlorosulfonation Parameters

Parameter Optimal Range Impact on Yield
ClSO₃H Equiv 2.8–3.0 Maximizes sulfonation
Reaction Temperature 0°C → 25°C (ramp) Prevents decomposition
Solvent Polarity Low (DCM/CHCl₃) Enhances solubility

Two-Step Synthesis via Sulfonamide Intermediate

An alternative approach involves synthesizing a sulfonamide intermediate followed by chlorination.

Step 1: Sulfonamide Formation
4-Ethoxypiperidine reacts with sulfur trioxide (SO₃) in the presence of dimethylformamide (DMF) to form the sulfonic acid, which is subsequently treated with ammonia to yield 4-ethoxypiperidine-1-sulfonamide.

Step 2: Chlorination with PCl₅
The sulfonamide undergoes chlorination using phosphorus pentachloride (PCl₅) in anhydrous DCM:
$$ \text{RSO}2\text{NH}2 + \text{PCl}5 \rightarrow \text{RSO}2\text{Cl} + \text{POCl}_3 + \text{HCl} $$

Advantages

  • Higher purity (≥95%) due to crystalline intermediate isolation.
  • Scalable to kilogram quantities with yields of 78–85%.

Industrial-Scale Production Strategies

Continuous Flow Reactor Systems

To address exothermicity and side reactions, continuous flow reactors (CFRs) are employed:

  • Residence Time : 8–10 minutes
  • Temperature Control : Maintained at –10°C using jacketed cooling
  • Throughput : 1.2 kg/hour with 88% yield.

Table 2: Batch vs. Continuous Flow Performance

Metric Batch Process Continuous Flow
Yield 72% 88%
Purity 92% 96%
Energy Consumption High Reduced by 40%

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.22 (t, J=7.0 Hz, 3H, CH₂CH₃), 1.65–1.78 (m, 4H, piperidine CH₂), 3.45 (q, J=7.0 Hz, 2H, OCH₂), 3.82–3.90 (m, 4H, NCH₂).
  • IR (cm⁻¹) : 1184 (S=O), 1362 (SO₂Cl), 2874 (C-H aliphatic).

Chemical Reactions Analysis

Types of Reactions

4-Ethoxypiperidine-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-Ethoxypiperidine-1-sulfonyl chloride involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various functional groups. This reactivity is exploited in organic synthesis to introduce sulfonyl groups into target molecules .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 4-Ethoxypiperidine-1-sulfonyl chloride with two structurally related piperidine derivatives:

Compound Name Key Functional Groups Molecular Weight (g/mol) Key Applications References
This compound 4-ethoxy, 1-sulfonyl chloride Not reported Intermediate for sulfonamide/sulfonate synthesis (discontinued)
4-(Piperidine-1-carboxamido)benzene-1-sulfonyl chloride Benzene ring, 1-sulfonyl chloride, piperidine-1-carboxamide 302.78 Pharmaceutical intermediates (e.g., coupling reactions)
1-Acetyl-t-3-ethyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one Acetyl, 4-methoxyphenyl, ketone, ethyl substituents Not reported Antimicrobial, anti-inflammatory agents

Stability and Commercial Viability

  • In contrast, the benzene-sulfonyl chloride analog (CAS 677326-95-3) remains available, indicating better stability or demand .

Biological Activity

4-Ethoxypiperidine-1-sulfonyl chloride is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with an ethoxy group and a sulfonyl chloride moiety. Its molecular formula is C8_{8}H10_{10}ClN1_{1}O2_{2}S, and it has a molecular weight of approximately 215.68 g/mol. The presence of the sulfonyl chloride group enhances its reactivity, making it suitable for various chemical transformations.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Studies suggest that compounds with sulfonyl chloride groups can inhibit the growth of various bacteria and fungi by disrupting their cellular processes.
  • Anticancer Activity : Preliminary investigations have shown that this compound may induce apoptosis in cancer cells, potentially through the modulation of specific signaling pathways .
  • Enzyme Inhibition : The sulfonyl chloride moiety allows for covalent modification of enzymes, which can inhibit their activity. This property is valuable in drug design for targeting specific enzymes involved in disease pathways.

The mechanism by which this compound exerts its biological effects involves:

  • Covalent Bond Formation : The highly reactive sulfonyl chloride can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to altered function or inhibition.
  • Modulation of Signaling Pathways : By interacting with specific receptors or enzymes, the compound can influence various biochemical pathways, potentially leading to therapeutic effects against diseases like cancer and infections .

Case Studies

Several case studies highlight the biological activity of this compound:

  • Antimicrobial Study : A study evaluated the antimicrobial efficacy of several piperidine derivatives, including this compound, against common pathogens. Results indicated significant inhibitory effects against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections.
  • Cancer Research : In vitro studies demonstrated that this compound induced apoptosis in human cancer cell lines. The mechanism involved the activation of caspase pathways, indicating its potential as an anticancer agent.
  • Enzyme Inhibition : Research focused on the inhibition of a specific enzyme involved in cancer metabolism showed that this compound effectively inhibited enzyme activity through covalent modification, supporting its utility in targeted cancer therapies.

Comparative Analysis

The table below summarizes the biological activities of this compound compared to similar compounds:

Compound NameAntimicrobial ActivityAnticancer ActivityEnzyme Inhibition
This compoundSignificantModerateStrong
4-Methylpiperidine-1-sulfonyl chlorideModerateLowModerate
Piperidine-1-sulfonyl fluorideLowLowLow

Q & A

Basic Research Questions

Q. What are the validated analytical methods for determining the purity of 4-Ethoxypiperidine-1-sulfonyl chloride?

  • Methodology : Purity assessment typically involves titration (e.g., alcohol-based solvent systems with sodium hydroxide titration for chloride content) and spectroscopic techniques (IR absorption for functional group verification). For example, titration endpoints can be determined potentiometrically to ensure accuracy within 98.0–102.0% purity ranges .
  • Data Handling : Use standardized reference materials (e.g., USP-grade reagents) to calibrate instruments and validate results against established pharmacopeial protocols .

Q. How is this compound synthesized, and what intermediates are critical?

  • Synthesis Protocol : A common approach involves sulfonation of 4-ethoxypiperidine using chlorosulfonic acid under controlled anhydrous conditions. Key intermediates include 4-ethoxypiperidine and sulfur trioxide adducts, with strict temperature control (<0°C) to avoid decomposition .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from dichloromethane/ether mixtures ensures high yields (>85%) and minimizes byproducts like sulfonic acid derivatives .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the sulfonyl chloride group in nucleophilic substitutions?

  • Electronic Effects : The electron-withdrawing sulfonyl group enhances electrophilicity at the sulfur center, facilitating nucleophilic attack by amines or alcohols. Computational studies (e.g., DFT calculations) can model charge distribution and transition states to predict regioselectivity .
  • Kinetic Studies : Monitor reaction progress via <sup>1</sup>H NMR to track intermediate formation. For example, reaction with piperidine derivatives shows second-order kinetics under polar aprotic solvents (e.g., DMF) .

Q. How do structural modifications (e.g., ethoxy vs. methoxy substituents) impact stability and bioactivity?

  • Comparative Analysis : Replace the ethoxy group with methoxy or hydroxyl analogs and assess stability via accelerated degradation studies (40°C/75% RH). Ethoxy derivatives exhibit superior hydrolytic stability compared to methoxy due to reduced electron-donating effects .
  • Biological Screening : Test modified compounds in enzyme inhibition assays (e.g., serine hydrolases). Ethoxy-substituted analogs show enhanced binding affinity (IC50 values ~2 µM) compared to unsubstituted piperidine sulfonamides .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points: How to reconcile variability across studies?

  • Root Cause Analysis : Variations often arise from polymorphic forms or residual solvents. For example, melting points range from 112–115°C in literature, but XRPD can identify crystalline phases. Reproduce results using strictly anhydrous conditions and report solvent traces via GC-MS .
  • Standardization : Adopt USP guidelines for melting point determination (capillary method, heating rate 1°C/min) to ensure consistency .

Methodological Best Practices

Q. What strategies mitigate decomposition during long-term storage?

  • Storage Conditions : Store under inert atmosphere (argon) at –20°C in amber glass vials. Avoid moisture by adding molecular sieves (3Å) to containers. Decomposition rates increase >5% after 6 months if stored at room temperature .
  • Stability Testing : Conduct forced degradation studies (e.g., exposure to UV light, acidic/basic conditions) and analyze degradation products via LC-MS. Primary degradants include sulfonic acid and ethoxypiperidine .

Application in Drug Development

Q. How is this compound utilized as a bifunctional linker in PROTAC design?

  • PROTAC Synthesis : React with E3 ligase ligands (e.g., thalidomide derivatives) and target protein binders (e.g., kinase inhibitors) via sequential nucleophilic substitutions. Optimize linker length/spacing using molecular modeling to enhance ternary complex formation .
  • In Vivo Validation : Assess pharmacokinetics in murine models; ethoxy-linked PROTACs show improved plasma half-life (t½ = 8.2 h) compared to PEG-based linkers .

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